Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate, also known as 4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate, is a sulfonium salt used primarily as a photoinitiator in various polymerization processes. The compound is characterized by its unique molecular structure, which includes a sulfonium center and hexafluoroantimonate anion, making it particularly effective in initiating cationic polymerization reactions under UV light or visible light.
This compound is classified as a photoinitiator and is part of the larger category of organosulfonium compounds. It is commercially available and can be sourced from chemical suppliers such as Alfa Chemistry and CymitQuimica. The Chemical Abstracts Service (CAS) number for this compound is 71449-78-0, and its molecular formula is with a molecular weight of approximately 607.29 g/mol .
The synthesis of phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide. This process can be performed under controlled conditions to ensure high purity and yield .
The molecular structure of phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate features a central sulfur atom bonded to two phenyl groups and one 4-thiophenoxy group. The hexafluoroantimonate acts as a counterion.
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F
SQPBZCDQRJYQKD-UHFFFAOYSA-H
.Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate primarily acts as a photoinitiator in cationic polymerization reactions. Upon exposure to UV or visible light, it generates reactive cations that initiate polymerization processes in various monomers.
The mechanism by which phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate initiates polymerization involves several steps:
Relevant data include:
Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is widely used in various scientific applications:
This compound represents an important tool in modern polymer chemistry, facilitating efficient processes that are critical for various industrial applications.
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 36548-09-1
CAS No.: 541506-71-2
CAS No.: 501131-87-9